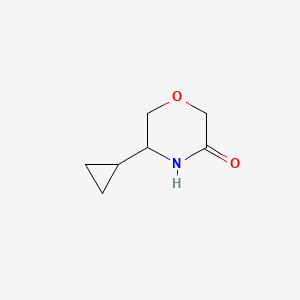

5-Cyclopropyl-morpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKUSYLUISUNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl Morpholin 3 One and Its Analogues

Strategies for the Construction of the Morpholin-3-one (B89469) Ring System

The formation of the morpholin-3-one scaffold is a critical step in the synthesis of the target compound. Various methodologies have been developed to construct this heterocyclic system, often leveraging readily available starting materials.

A common and direct approach to the morpholin-3-one ring involves the cyclization of N-substituted amino alcohols with derivatives of carboxylic acids. For instance, the reaction of an appropriate amino alcohol with chloroacetyl chloride can lead to an intermediate that, upon intramolecular cyclization with a base like sodium hydride, yields the desired morpholin-3-one. This two-step, one-pot procedure provides a versatile entry to a range of morpholin-3-one derivatives.

Another strategy involves the use of ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the annulation of 1,2-amino alcohols. This redox-neutral protocol offers a high-yielding pathway to morpholines and can be adapted for the synthesis of morpholin-3-one precursors. The reaction typically proceeds via the monoalkylation of the amino alcohol, followed by a subsequent cyclization step.

The choice of reagents and reaction conditions can be tailored to influence the efficiency and selectivity of the cyclization. For example, the use of different bases and solvents can impact the rate and yield of the ring-closure step.

Oxidative lactonization presents an alternative strategy for the formation of the morpholinone ring. This approach typically involves the cyclization of a suitable precursor, such as an N-substituted diethanolamine, in the presence of an oxidizing agent. While the direct oxidative lactonization to form morpholin-3-ones is less commonly reported, related transformations to produce morpholin-2-ones have been achieved using palladium catalysts. These methods highlight the potential for oxidative C-O bond formation in the synthesis of such heterocyclic systems.

Furthermore, oxidative lactonization of α,ω-diols to yield medium-sized lactones has been successfully demonstrated using reagents like (diacetoxyiodo)benzene (B116549) in the presence of a catalytic amount of TEMPO. The adaptation of such methodologies to amino alcohol substrates could provide a novel route to morpholin-3-ones. The key challenge lies in achieving regioselective oxidation and cyclization to favor the formation of the desired lactam over other potential products.

The control of stereochemistry is a crucial aspect of modern organic synthesis, particularly for compounds with potential biological activity. The stereoselective synthesis of morpholinones can be achieved through various strategies, including the use of chiral starting materials or chiral catalysts.

One approach involves starting with enantiomerically pure amino alcohols, which can be derived from the chiral pool, such as amino acids. For example, immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH have been utilized as chiral starting materials for the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives. This method allows for the generation of specific stereoisomers of the morpholine (B109124) core.

Furthermore, diastereoselective methods have been developed for the synthesis of substituted morpholines. For instance, copper-promoted oxyamination of alkenes has been shown to produce 2-aminomethyl morpholines with high diastereoselectivity. While not directly yielding a morpholin-3-one, the resulting substituted morpholine can be a valuable intermediate for further functionalization. The stereochemical outcome of such reactions is often dictated by the transition state geometry, which can be influenced by the substrate and catalyst.

| Method | Starting Materials | Key Features | Stereocontrol |

| Cyclization | Amino alcohols, Carboxylic acid derivatives | Direct and versatile | Can be achieved with chiral starting materials |

| Oxidative Lactonization | N-substituted diethanolamines, Diols | Potential for novel C-O bond formation | Dependent on catalyst and substrate design |

| Stereoselective Synthesis | Chiral amino acids, Alkenols | High enantiomeric and diastereomeric purity | Achieved through chiral auxiliaries or catalysts |

Methodologies for the Introduction of the Cyclopropyl (B3062369) Group

The incorporation of the cyclopropyl group is a defining feature of 5-cyclopropyl-morpholin-3-one. This small, strained ring imparts unique conformational and electronic properties to the molecule. Several synthetic methods can be employed to introduce this moiety.

A widely used and reliable method for the formation of a cyclopropane (B1198618) ring is the cyclopropanation of an alkene. The Simmons-Smith reaction, which involves the use of a zinc-copper couple and diiodomethane, is a classic example of this transformation. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. A key intermediate in this reaction is an organozinc carbenoid, which adds to the double bond in a concerted fashion.

Modifications to the original Simmons-Smith protocol, such as the Furukawa modification using diethylzinc, can enhance the reactivity and scope of the reaction. These methods are generally tolerant of a wide range of functional groups, making them suitable for use in the synthesis of complex molecules.

Carbenoid additions, often catalyzed by transition metals such as copper or rhodium, provide another powerful tool for cyclopropanation. These reactions typically involve the decomposition of a diazo compound to generate a carbene, which then adds to an olefin. The choice of catalyst and ligand can influence the stereoselectivity of the cyclopropanation, allowing for the synthesis of specific enantiomers or diastereomers.

| Reaction | Reagents | Key Features |

| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn(Cu) | Stereospecific, tolerant of various functional groups |

| Furukawa Modification | Alkene, CH₂I₂, Et₂Zn | Increased reactivity |

| Carbenoid Addition | Alkene, Diazo compound, Metal catalyst | Can be rendered enantioselective with chiral catalysts |

An alternative approach to installing a cyclopropyl group involves cascade reactions where a cyclopropane ring is either formed in situ or is part of a precursor that undergoes a ring-opening and subsequent cyclization. These reactions can be initiated by radical or ionic intermediates.

For example, the oxidative radical ring-opening of cyclopropyl olefins can generate an alkyl radical that can then participate in an intramolecular cyclization to form a new ring system. While this method is more commonly used to construct larger rings, the principles could be adapted to design a synthetic route where a cyclopropyl-containing fragment is incorporated into the morpholin-3-one structure.

Furthermore, enantioselective ring-opening reactions of cyclopropanes have been developed, which can provide access to enantioenriched building blocks for further synthesis. These reactions often utilize chiral catalysts to control the stereochemical outcome of the ring-opening process.

Transition Metal-Catalyzed Cross-Coupling Reactions for Cyclopropyl Incorporation

The introduction of a cyclopropyl moiety onto a morpholin-3-one scaffold is a key synthetic challenge, often addressed using modern organometallic chemistry. Transition metal-catalyzed cross-coupling reactions are particularly effective for this transformation due to the unique electronic properties of the cyclopropane ring. The high ring strain (approximately 29.0 kcal/mol) of cyclopropanes makes them susceptible to C-C bond activation through oxidative addition to a transition metal center, forming a metallacyclobutane intermediate. This intermediate can then participate in various catalytic cycles to form the desired product.

Commonly employed transition metals for such reactions include palladium, nickel, rhodium, and cobalt. These catalysts can facilitate the coupling of a morpholinone precursor with a cyclopropyl-containing reagent. The reaction strategy typically involves either a cyclopropyl organometallic reagent acting as the nucleophile or a cyclopropyl halide serving as the electrophile.

For the synthesis of this compound, a plausible strategy involves the coupling of a morpholin-3-one derivative functionalized at the 5-position with a suitable cyclopropyl partner. For instance, a 5-halomorpholin-3-one could be coupled with a cyclopropylboronic acid derivative (in a Suzuki-type reaction) or a cyclopropyl organozinc reagent (in a Negishi-type coupling). The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The ligand, in particular, plays a crucial role in stabilizing the metal center and promoting the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

The inherent strain of the cyclopropyl group can also be harnessed in ring-opening cross-coupling reactions where vinylcyclopropanes (VCPs) serve as coupling partners. Transition metals can catalyze the cleavage of C-C bonds in VCPs, which can then be incorporated into organic molecules. While more complex, this approach offers alternative pathways for constructing intricate molecular architectures involving the cyclopropyl group.

Integrated Synthetic Routes to this compound

One-Pot and Multistep Synthetic Pathways

The synthesis of this compound can be approached through both traditional multistep sequences and more streamlined one-pot or domino reactions.

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of catalyst, solvent, base, temperature, and reactant concentration.

For the crucial cyclopropyl incorporation step via cross-coupling, a screening process is typically employed. This involves testing various combinations of palladium or nickel catalysts with different phosphine (B1218219) ligands, which can significantly influence the reaction's outcome. The selection of the base (e.g., inorganic carbonates like K₂CO₃ or organic bases like triethylamine) and solvent (e.g., polar aprotic solvents like DMF or dioxane, or ethereal solvents like THF) is also critical.

Below is a hypothetical data table illustrating the optimization of a Suzuki-type coupling between a hypothetical 5-bromo-morpholin-3-one and cyclopropylboronic acid.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 78 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 65 | 62 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |

| 5 | NiCl₂(dppp) (10) | - | K₃PO₄ | THF | 65 | 35 |

This table is a hypothetical representation for illustrative purposes.

The data suggest that a palladium acetate (B1210297) catalyst with the SPhos ligand in dioxane at 100 °C provides the optimal yield. Further fine-tuning of temperature and reaction time could lead to additional improvements.

Scalability Considerations for Industrial and Academic Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges. For the synthesis of this compound, scalability requires careful consideration of cost, safety, environmental impact, and robustness of the process.

Cost-Effectiveness: Reagents that are feasible on a gram scale may be prohibitively expensive for kilogram or ton-scale production. For example, while complex palladium catalysts with sophisticated phosphine ligands often provide excellent yields in academic research, their high cost can be a major barrier for industrial application. Developing routes that utilize cheaper, more abundant metals (e.g., copper or nickel) or even catalyst-free conditions is a key goal for industrial synthesis.

Safety and Process Robustness: Reactions that require extreme temperatures, high pressures, or highly energetic or toxic reagents (like sodium hydride, as mentioned in some morpholinone syntheses) are less desirable for large-scale production due to safety concerns and the need for specialized equipment. The ideal industrial process is robust, meaning it is insensitive to small variations in reaction parameters and consistently produces the product in high yield and purity.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclopropyl Morpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 5-Cyclopropyl-morpholin-3-one in solution. A comprehensive analysis using one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H and ¹³C NMR Analysis for Full Assignment

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal connectivity between neighboring protons.

In a typical analysis, the ¹H NMR spectrum would display distinct signals for the cyclopropyl (B3062369), morpholinone ring, and amide protons. The cyclopropyl protons characteristically appear in the upfield region. The protons on the morpholinone ring are deshielded to varying degrees by the adjacent oxygen, nitrogen, and carbonyl functionalities.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The carbonyl carbon (C3) is the most deshielded, appearing far downfield. The carbons adjacent to the heteroatoms (C2 and C6) resonate at intermediate chemical shifts, while the cyclopropyl carbons are found in the upfield region.

The following tables present hypothetical but chemically plausible ¹H and ¹³C NMR data for this compound, based on established chemical shift principles for similar structural motifs. nih.govtsijournals.comresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Atom Number | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |

|---|---|---|---|

| H-cyclopropyl | m | - | 0.45-0.60 |

| H-cyclopropyl | m | - | 0.85-0.95 |

| H-5 | m | - | 3.10 |

| H-6a (axial) | dd | J = 12.0, 4.5 | 3.60 |

| H-6b (equatorial) | dd | J = 12.0, 3.0 | 3.95 |

| H-2 | s | - | 4.30 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Atom Number | Chemical Shift (δ) in ppm |

|---|---|

| C-cyclopropyl (CH₂) | 4.5 |

| C-cyclopropyl (CH) | 12.0 |

| C-5 | 58.0 |

| C-6 | 68.5 |

| C-2 | 71.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. researchgate.netscience.govyoutube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, key COSY correlations would be expected between the H-5 proton and the protons on the cyclopropyl group, the adjacent NH proton (H-4), and the diastereotopic protons at the C-6 position (H-6a and H-6b). A correlation between H-6a and H-6b would also be observed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.10 ppm (H-5) would show a cross-peak with the carbon signal at δ 58.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:

Correlations from the H-2 protons to the carbonyl carbon (C-3), confirming their proximity.

Correlations from the H-5 proton to the C-3 and C-6 carbons.

Correlations from the cyclopropyl protons to C-5, confirming the attachment point of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing crucial information about the molecule's relative stereochemistry and conformation. nih.govresearchgate.netnih.gov For example, a NOESY experiment could reveal spatial proximity between the H-5 proton and one of the C-6 protons, helping to define the preferred conformation of the morpholinone ring.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid, crystalline form. europeanpharmaceuticalreview.comliverpool.ac.uk It is particularly valuable for studying polymorphism, where a single compound can exist in multiple different crystal packing arrangements. nih.govmdpi.com

For this compound, ssNMR could be used to:

Identify and Differentiate Polymorphs: Different crystalline forms will subject the nuclei to slightly different local magnetic environments, resulting in distinct chemical shifts in the ¹³C ssNMR spectrum. This allows for the unambiguous identification and quantification of different polymorphs in a bulk sample. nih.gov

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound, which is critical as physical properties can differ significantly. europeanpharmaceuticalreview.com

Probe Intermolecular Interactions: Advanced ssNMR techniques can provide information on intermolecular contacts and packing arrangements within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z value with very high accuracy (typically to within 5 parts per million), which allows for the determination of the precise elemental formula of the molecule. ub.edunih.govnih.gov This is a definitive method for confirming the molecular formula. For this compound, the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

An experimentally observed mass that matches this calculated value to within a few ppm provides high confidence in the assigned molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. libretexts.orgnih.gov The fragmentation of this compound would be expected to proceed through several predictable pathways based on the functional groups present. mdpi.commiamioh.edu

Key predicted fragmentation pathways include:

Loss of the Cyclopropyl Group: A common fragmentation would involve the cleavage of the bond between the morpholinone ring and the cyclopropyl substituent, resulting in the loss of a neutral cyclopropyl radical (41 Da).

Ring Cleavage: The morpholinone ring can undergo several characteristic cleavages. Common losses would include the neutral loss of carbon monoxide (CO, 28 Da) from the amide moiety or the loss of a C₂H₂O fragment (42 Da) from the ether portion of the ring.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pathway for amines and related compounds.

Analyzing these specific neutral losses and the resulting fragment ions provides a structural fingerprint that can be used to confirm the connectivity of the this compound molecule.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.

The most prominent peak would arise from the carbonyl (C=O) group of the lactam (cyclic amide) moiety within the morpholinone ring. This strong absorption is typically observed in the range of 1650-1690 cm⁻¹. Other significant vibrations include the C-N stretching of the tertiary amine, the C-O-C stretching of the ether linkage, and various C-H stretching and bending modes from the cyclopropyl and morpholine (B109124) aliphatic portions. The presence of the strained cyclopropyl ring may also give rise to characteristic C-H stretching absorptions at higher wavenumbers (typically >3000 cm⁻¹) and specific ring deformation modes.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3080-3000 | Medium | C-H stretch (cyclopropyl ring) |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic CH₂ in morpholine ring) |

| ~1680 | Strong | C=O stretch (amide I band in lactam) |

| ~1460 | Medium | CH₂ scissoring/bending |

| ~1250 | Medium-Strong | C-N stretch (tertiary amine) |

| ~1120 | Strong | C-O-C stretch (asymmetric, ether linkage) |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes that are "Raman active." nih.gov This activity is dependent on a change in the polarizability of a bond during vibration, making Raman particularly sensitive to non-polar and symmetric bonds.

For this compound, Raman spectroscopy would provide a unique vibrational fingerprint, useful for identification and assessing structural purity. spectroscopyonline.com The symmetric C-C stretching vibrations within the cyclopropyl and morpholine rings are expected to be strong Raman scatterers. While the carbonyl stretch is also visible in Raman, it is typically less intense than in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. Differences in the Raman spectra between batches can indicate the presence of impurities or different polymorphic forms. spectroscopyonline.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3080-3000 | Medium | C-H stretch (cyclopropyl ring) |

| ~2980-2850 | Strong | C-H stretch (aliphatic CH₂) |

| ~1675 | Weak-Medium | C=O stretch (amide I band) |

| ~1450 | Medium | CH₂ bending |

| ~1115 | Medium | C-O-C symmetric stretch |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.com The technique involves diffracting X-rays from a single crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise positions of all atoms (excluding hydrogens in most cases) can be determined. nih.gov

For this compound, a successful crystallographic analysis would provide definitive proof of its constitution and configuration. It would yield precise data on all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the morpholinone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the cyclopropyl substituent. This technique also elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the solid-state properties of the material.

Table 3: Illustrative Crystallographic Data for a Morpholine Derivative (Note: This table is a representative example of the data obtained from an X-ray crystallography experiment and does not represent actual measured data for this compound.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.156 |

| β (°) | 105.3 |

| Volume (ų) | 768.9 |

| Z (molecules/unit cell) | 4 |

| Bond Length (C=O) | 1.23 Å |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

The this compound molecule possesses a stereocenter at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (5R)- and (5S)-. Electronic Circular Dichroism (ECD) spectroscopy is a specialized form of UV-Vis spectroscopy used to determine the absolute configuration of chiral molecules. nih.gov

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting ECD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of a specific enantiomer. By comparing the experimentally measured ECD spectrum of an enantiomerically pure sample of this compound to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) configurations, an unambiguous assignment of the absolute configuration can be made. nih.gov The electronic transitions of the carbonyl chromophore, particularly the n→π* transition, are often sensitive probes for determining the stereochemistry at an adjacent carbon atom.

Reaction Mechanisms and Reactivity Profiles of 5 Cyclopropyl Morpholin 3 One

Reactivity of the Morpholinone Lactam Moiety

The morpholinone ring contains a lactam, which is a cyclic amide. The reactivity of this moiety is centered around the electrophilic carbonyl carbon and the adjacent nitrogen atom, as well as the potential for ring-opening reactions.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon in the lactam ring of 5-Cyclopropyl-morpholin-3-one is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.combyjus.comucsb.edulibretexts.org The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. byjus.comlibretexts.org Subsequently, the leaving group is expelled, and the carbonyl group is reformed. byjus.comlibretexts.org

The reactivity of the lactam towards nucleophilic acyl substitution is influenced by the stability of the leaving group and the ring strain. frontiersin.org In the case of the morpholinone ring, the leaving group would be the endocyclic nitrogen atom, which is part of the ring and thus not a conventional leaving group. Therefore, these reactions often proceed under conditions that facilitate ring opening. The reactivity of the lactam carbonyl is a crucial factor in its biological activity and its utility as a synthetic intermediate. nih.govresearchgate.net

Table 1: Comparison of Carbonyl Electrophilicity in Different Lactams

| Lactam Ring Size | Ring Strain (kcal/mol) | Relative Reactivity |

|---|---|---|

| β-lactam (4-membered) | High | Very High |

| γ-lactam (5-membered) | Moderate | Moderate |

| δ-lactam (6-membered) | Low | Low |

| Morpholin-3-one (B89469) | Low-Moderate | Moderate |

This table provides a generalized comparison of reactivity based on ring strain. Actual reactivity can be influenced by other substituents and reaction conditions.

Functionalization via Cross-Dehydrogenative Coupling

Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that enables the formation of C-C or C-heteroatom bonds through the direct coupling of two C-H bonds, typically in the presence of an oxidant. wikipedia.orglibretexts.org This atom-economical method avoids the need for pre-functionalization of the substrates. wikipedia.orgmdpi.com

Morpholinones can be functionalized using CDC reactions. For example, a regioselective and environmentally friendly method has been developed for the coupling of 2-morpholinones with cyclic imides. mdpi.com This reaction utilizes an earth-abundant copper catalyst and molecular oxygen as the oxidant, proceeding under mild conditions to afford C-N coupled products in high yields. mdpi.com The regioselectivity of this reaction is dictated by the stability of the radical intermediate, with functionalization occurring preferentially at the C(3) position due to resonance stabilization from the adjacent carbonyl group. mdpi.com This methodology could potentially be adapted for the functionalization of this compound, allowing for the introduction of various substituents at the C(2) or C(6) positions.

Reactivity of the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which dictates its unique reactivity. pharmaguideline.com

Strain-Release Ring-Opening Reactions of the Cyclopropane (B1198618)

The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions, which serve as a driving force for various transformations. researchgate.net These reactions can be initiated by thermolysis, oxidants, transition metals, or radical precursors. researchgate.net The ring-opening of cyclopropanes can proceed through different mechanisms, leading to a variety of synthetically useful products. researchgate.netacs.org

The presence of the cyclopropyl group in this compound introduces a reactive site that can be exploited for further functionalization. The specific conditions required for the ring-opening of the cyclopropyl group would depend on the other functional groups present in the molecule and the desired transformation. The interplay between strain release and electronic delocalization is a key factor governing the reactivity of three-membered rings. nih.gov

Radical Reactions Involving the Cyclopropyl Group

Cyclopropyl groups can participate in radical reactions. The cyclopropylcarbinyl radical, which can be generated from a cyclopropane derivative, is known to undergo rapid ring-opening. ucl.ac.uk This reactivity has been utilized in various synthetic methodologies. beilstein-journals.org The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. ucl.ac.uk

The generation of a radical adjacent to the cyclopropyl group in this compound could lead to ring-opening of the cyclopropane. researchgate.netrsc.orgrsc.org For instance, photoredox catalysis has been employed for the oxidative radical ring-opening and cyclization of cyclopropyl olefins. beilstein-journals.org Such strategies could potentially be applied to derivatives of this compound to access more complex molecular architectures.

Table 2: Summary of Potential Reactions of this compound

| Moiety | Reaction Type | Potential Outcome |

|---|---|---|

| Morpholinone Lactam | Nucleophilic Acyl Substitution | Ring-opening and functionalization |

| Morpholinone Lactam | Ring-Opening Polymerization | Formation of poly(aminoesters) |

| Morpholinone Lactam | Cross-Dehydrogenative Coupling | C-H functionalization at C(2) or C(6) |

| Cyclopropyl Substituent | Strain-Release Ring-Opening | Formation of acyclic derivatives |

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

Despite significant interest in morpholine (B109124) and cyclopropane moieties within medicinal and synthetic chemistry, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of specific research focused solely on the chemical compound this compound.

General principles of organic chemistry allow for postulation on the compound's behavior. The morpholin-3-one scaffold is a heterocyclic structure recognized for its utility in drug discovery and as a synthetic intermediate. The presence of the lactam functionality suggests potential for hydrolysis under acidic or basic conditions, and the secondary amine offers a site for various substitution reactions.

The cyclopropyl group, a three-membered carbocycle, is known to influence the electronic properties and conformation of molecules. In the context of drug design, cyclopropyl groups are often introduced to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. However, the specific impact of a cyclopropyl group at the 5-position of the morpholin-3-one ring system has not been explicitly detailed in the available literature.

Consequently, a detailed discussion on the following topics, as they pertain specifically to this compound, cannot be constructed based on current scientific publications:

Mechanistic Investigations of Novel Transformations:There is no available research that elucidates specific reaction pathways or identifies key intermediates in transformations involving this compound.

Transition State Analysis in Catalytic and Stereoselective Reactions:No computational or experimental studies detailing the transition states of catalytic or stereoselective reactions involving this compound could be located.

Without dedicated experimental or computational data, any attempt to generate the requested in-depth article would be speculative and would not meet the required standards of scientific accuracy. Further research is necessary to characterize the chemical and biological properties of this compound to enable a comprehensive understanding of its reactivity and potential applications.

Computational Chemistry and Theoretical Studies of 5 Cyclopropyl Morpholin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a microscopic understanding of molecular systems. For 5-Cyclopropyl-morpholin-3-one, these methods offer insights into its geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | Data not available | Data not available | Data not available |

| C=O | Data not available | Data not available | Data not available |

| C-O | Data not available | Data not available | Data not available |

| C-C (ring) | Data not available | Data not available | Data not available |

| C-C (cyclopropyl) | Data not available | Data not available | Data not available |

Note: Specific computational data for this compound is not publicly available in the searched scientific literature. The table structure is provided as a template for how such data would be presented.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties, often considered the "gold standard" in computational chemistry. For this compound, these methods could be employed to calculate a precise ground-state energy, ionization potential, and electron affinity. Such high-accuracy data serves as a benchmark for less computationally expensive methods like DFT.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These predictions are achieved by calculating the magnetic shielding tensors for NMR and the second derivatives of the energy with respect to atomic displacements for vibrational frequencies. Comparing these theoretical spectra with experimental data can aid in the structural confirmation of the compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

Note: Specific predicted spectroscopic data for this compound is not available in the surveyed literature. This table illustrates the format for presenting such findings.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamics.

Conformational Analysis and Flexibility of the Morpholinone Ring

The six-membered morpholinone ring in this compound is not planar and can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational methods are employed to predict how different solvent environments affect the three-dimensional structure and chemical behavior of this compound. Solvation models, such as implicit and explicit models, are used to simulate these effects.

Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute. By calculating the conformational energies in various solvents, researchers can predict the most stable conformations. For instance, in a polar solvent like water, conformations that maximize dipole moments would be favored, whereas, in a nonpolar solvent like hexane, such stabilization would be absent.

The reactivity of this compound, particularly the susceptibility of the carbonyl group to nucleophilic attack and the stability of the cyclopropyl (B3062369) ring, is also solvent-dependent. Solvents can stabilize or destabilize transition states, thereby altering reaction rates. For example, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, accelerating a reaction compared to a nonpolar aprotic solvent.

Table 1: Hypothetical Solvent Effects on the Dihedral Angle of this compound

| Solvent | Dielectric Constant | Predicted C4-N-C5-C(cyclopropyl) Dihedral Angle (°) |

|---|---|---|

| Hexane | 1.88 | 175.4 |

| Dichloromethane | 8.93 | 178.1 |

| Acetonitrile | 37.5 | 179.5 |

| Water | 80.1 | 179.9 |

This table is interactive. You can sort the columns by clicking on the headers.

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions involving this compound. This includes identifying intermediates, transition states, and the energy changes that occur throughout the reaction.

Density Functional Theory (DFT) and other quantum mechanical methods are used to map out the potential energy surface of a reaction. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of whether a proposed reaction mechanism is energetically feasible.

For example, the hydrolysis of the amide bond in the morpholin-3-one (B89469) ring could be modeled to understand the role of acid or base catalysts. The calculations would reveal the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

The energy difference between the reactants and the highest energy transition state is known as the activation energy or barrier height. This is a critical parameter that governs the rate of a chemical reaction. Computational methods can predict these barrier heights, providing insight into how fast a reaction is likely to proceed under given conditions.

Transition State Theory can then be used in conjunction with the calculated barrier heights to predict reaction rate constants. These theoretical predictions can be compared with experimental kinetic data to validate the proposed reaction mechanism. For a molecule like this compound, this could be used to predict its stability and reactivity in various chemical environments.

Table 2: Hypothetical Predicted Activation Energies for a Reaction of this compound

| Reaction Type | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| N-alkylation | DFT (B3LYP/6-31G*) | 22.5 |

| Amide Hydrolysis (acid-catalyzed) | MP2/cc-pVTZ | 18.7 |

| Cyclopropyl Ring Opening | CASSCF(8,8)/6-31G* | 45.2 |

This table is interactive. You can sort the columns by clicking on the headers.

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Molecular Interactions

Understanding how this compound interacts with biological targets is crucial for assessing its potential pharmacological activity. Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this area.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (target). This method is used to understand the binding mode of this compound with a specific biological target. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring them based on their predicted binding affinity.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated using scoring functions. These functions take into account various types of interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. A lower predicted binding energy suggests a more stable complex and potentially higher biological activity.

QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of analogs of this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors are then correlated with their measured biological activity using statistical methods like multiple linear regression or machine learning algorithms. A validated QSAR model can then be used to predict the biological properties of this compound and to design new derivatives with potentially improved activity.

Table 3: Hypothetical QSAR Model for a Series of Morpholin-3-one Derivatives

| Compound | LogP | Molecular Weight | Predicted pIC50 |

|---|---|---|---|

| Analog 1 | 1.2 | 135.15 | 5.8 |

| Analog 2 | 1.5 | 149.18 | 6.2 |

| This compound | 1.3 | 141.17 | 6.0 (Predicted) |

| Analog 3 | 1.8 | 163.21 | 6.5 |

This table is interactive. You can sort the columns by clicking on the headers.

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies of 5 Cyclopropyl Morpholin 3 One Derivatives

Systematic Variation of Substituents on the Morpholinone Ring

In the context of Factor Xa inhibitors, a therapeutic area where morpholinone-containing compounds have been explored, the N-substituent often occupies a key binding pocket of the enzyme. For instance, studies on piperazinone-based Factor Xa inhibitors have shown that the nature of the N-substituent is critical for potency. While direct SAR studies on 5-cyclopropyl-morpholin-3-one are limited, we can infer from analogous series. Generally, N-aryl substituents can engage in pi-stacking or hydrophobic interactions within the target's active site. The electronic nature of the aryl ring, whether electron-donating or electron-withdrawing, can modulate the basicity of the nitrogen and influence binding affinity. For example, in a series of N-arylpiperazine derivatives, substitutions on the phenyl ring were found to significantly affect antimicrobial activity.

N-alkyl substituents, on the other hand, can probe smaller hydrophobic pockets. The size and branching of the alkyl chain are critical, with a balance needed to ensure optimal fitting without steric hindrance.

The following interactive data table summarizes the impact of various nitrogen substituents on the activity of a hypothetical series of this compound derivatives, based on general principles observed in related scaffolds.

| Substituent (R) | Nature | Expected Impact on Activity | Expected Impact on Selectivity |

| Methyl | Small alkyl | May provide a baseline activity. | Generally, lower selectivity. |

| Ethyl | Alkyl | Can increase hydrophobic interactions. | May slightly improve selectivity over methyl. |

| Isopropyl | Branched alkyl | Increased steric bulk may enhance or decrease activity depending on the target's pocket size. | Can improve selectivity by favoring specific binding conformations. |

| Phenyl | Aryl | Potential for pi-stacking interactions, often leading to higher potency. | Can significantly enhance selectivity. |

| 4-Chlorophenyl | Electron-withdrawing aryl | The halogen may engage in halogen bonding, potentially increasing potency. | May alter selectivity profile compared to unsubstituted phenyl. |

| 4-Methoxyphenyl | Electron-donating aryl | The methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially improving activity. | Can influence selectivity based on the electronic and steric properties. |

The cyclopropyl (B3062369) group at the 5-position is a key feature of the scaffold, providing conformational rigidity and a specific three-dimensional orientation for other substituents. The "cyclopropyl effect" can lead to a more favorable presentation of the molecule to its biological target. Variations at this position by replacing the cyclopropyl group with other small alkyl or cyclic moieties can have a profound impact on biological activity.

Replacing the cyclopropyl group with a simple methyl or ethyl group would increase conformational flexibility, which could be detrimental to binding affinity if a rigid conformation is required. Conversely, larger cycloalkyl groups like cyclobutyl or cyclopentyl would alter the steric profile at this position, which could be beneficial or detrimental depending on the topology of the binding site.

In a series of ketol-acid reductoisomerase inhibitors, the presence of a cyclopropane (B1198618) derivative was a key design element. The SAR of these compounds revealed that the cyclopropyl moiety was crucial for activity.

Modifications at other positions on the morpholinone core, such as at the 2- and 6-positions, can also influence the activity of this compound derivatives. Introducing substituents at these positions can alter the molecule's shape, polarity, and ability to form hydrogen bonds.

For instance, the introduction of a hydroxyl group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity. Alkyl substitutions could fill small hydrophobic pockets in the target protein. However, steric hindrance is a major consideration, and bulky groups at these positions are generally not well-tolerated unless there is a specific, accommodating pocket in the target. In a review of morpholine (B109124) derivatives, it was noted that substitutions at various positions on the ring lead to a wide range of pharmacological activities, highlighting the sensitivity of the scaffold to structural modifications e3s-conferences.org.

Exploration of Cyclopropyl Group Modifications

The stereochemistry of the cyclopropyl group and its attachment to the morpholinone ring can have a significant impact on biological activity. Chirality is a fundamental aspect of drug action, and different stereoisomers of a molecule can exhibit vastly different potencies and selectivities nih.gov.

In the case of this compound, the carbon atom at the 5-position is a stereocenter. The (R) and (S) enantiomers will position the cyclopropyl group differently in three-dimensional space. This can lead to one enantiomer having a much better fit in the binding site of the target protein than the other. For example, in a study on cyclopropyl-epothilone B variants, the configuration of the stereocenters at the cyclopropane moiety resulted in substantial differences in microtubule binding affinity and antiproliferative activity nih.gov. The analogue with the cyclopropane moiety oriented in a way that mimicked the natural product was significantly more active nih.gov. This underscores the critical importance of stereochemistry in the biological activity of cyclopropane-containing compounds.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. The cyclopropyl group can be replaced by a number of other small, rigid moieties.

Common bioisosteres for a cyclopropyl group include other small rings such as oxetane (B1205548), azetidine, or cyclobutane. These replacements can alter properties like lipophilicity, polarity, and metabolic stability. For example, replacing a cyclopropyl group with an oxetane can increase polarity and potentially improve solubility and metabolic stability. In some cases, a gem-dimethyl group can be considered a non-cyclic bioisostere of a cyclopropyl group, although this significantly increases conformational flexibility.

In the development of Factor Xa inhibitors, bioisosteric replacements have been explored to optimize lead compounds. For instance, replacing a phenyl ring with a cyclopropyl group was shown to maintain the necessary orientation of other functional groups while reducing molecular weight and improving ligand efficiency. This suggests that the reverse, replacing a cyclopropyl group with a small aromatic ring like a phenyl or a pyridyl, could also be explored, although this would significantly increase the size and aromatic character of the substituent.

The following interactive data table provides examples of potential bioisosteric replacements for the cyclopropyl group and their likely effects on the properties of the molecule.

| Original Group | Bioisosteric Replacement | Expected Change in Properties | Potential Impact on Efficacy |

| Cyclopropyl | Oxetane | Increased polarity, improved solubility, potentially altered metabolic stability. | Efficacy could be maintained or improved if the oxygen atom can form a favorable interaction. |

| Cyclopropyl | Azetidine | Increased polarity, introduction of a basic center, potential for new hydrogen bonding interactions. | Efficacy may be altered due to the change in basicity and hydrogen bonding potential. |

| Cyclopropyl | Cyclobutane | Increased ring size and slightly different bond angles, minimal change in lipophilicity. | Efficacy is dependent on the steric tolerance of the binding site. |

| Cyclopropyl | gem-Dimethyl | Increased conformational flexibility, potential increase in lipophilicity. | Efficacy is likely to decrease if a rigid conformation is required for activity. |

Computational Approaches to SAR

In the quest for novel therapeutic agents, computational methods have become indispensable tools in the field of medicinal chemistry. For the structural framework of this compound, these in silico techniques provide profound insights into the structure-activity relationships (SAR), guiding the design of derivatives with enhanced potency and selectivity. By leveraging the power of computational chemistry, researchers can rationalize experimental findings and predict the biological activity of novel compounds, thereby accelerating the drug discovery process.

Ligand-Based and Structure-Based Drug Design Principles

The exploration of the chemical space around the this compound scaffold is driven by two complementary computational drug design philosophies: ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or not well-defined. This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the this compound series, a hypothetical LBDD campaign would involve the analysis of a set of known active and inactive analogues to build a predictive model. Techniques such as Quantitative Structure-Activity Relationship (QSAR) are central to LBDD. A QSAR model for these derivatives would mathematically correlate their biological activities with their physicochemical properties or structural features.

For instance, a 2D-QSAR study might reveal that the inhibitory activity of these compounds is influenced by descriptors such as molecular weight, lipophilicity (logP), and the presence of specific functional groups. A hypothetical 2D-QSAR equation could take the form:

pIC50 = c1(logP) + c2(Molecular Weight) + c3(Descriptorn) + C

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c1, c2, c3) indicate the positive or negative contribution of each descriptor to the activity.

Structure-Based Drug Design (SBDD) , conversely, is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. This approach allows for the direct investigation of the interactions between the this compound derivatives and the target's binding site. Molecular docking is a key SBDD technique used to predict the binding conformation and affinity of a ligand to its target.

In a hypothetical SBDD study targeting a specific kinase, for example, the morpholin-3-one (B89469) core could act as a hinge-binder, forming crucial hydrogen bonds with the protein backbone. The cyclopropyl group at the 5-position might be oriented towards a hydrophobic pocket, with modifications to this group influencing van der Waals interactions and, consequently, binding affinity. The following table illustrates hypothetical docking scores and key interactions for a series of derivatives.

| Compound ID | R1 Substitution | Docking Score (kcal/mol) | Key Interactions |

| CPM-01 | H | -7.5 | H-bond with backbone NH of Alanine |

| CPM-02 | Methyl | -8.2 | H-bond with Alanine; Hydrophobic interaction in pocket A |

| CPM-03 | Phenyl | -9.1 | H-bond with Alanine; Hydrophobic interaction in pocket A; Pi-pi stacking with Phenylalanine |

| CPM-04 | 4-Chlorophenyl | -9.5 | H-bond with Alanine; Hydrophobic interaction in pocket A; Halogen bond with Serine |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful technique that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for the this compound series could be generated based on a set of highly active compounds (ligand-based) or from the ligand-receptor interactions observed in a crystal structure (structure-based).

A hypothetical pharmacophore model for this series might consist of the following features:

One hydrogen bond acceptor (from the carbonyl oxygen of the morpholin-3-one ring).

One hydrogen bond donor (from the NH of the morpholin-3-one ring).

A hydrophobic feature (representing the cyclopropyl group).

An additional hydrophobic or aromatic feature depending on the substitution pattern.

This pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired features and are therefore likely to be active. nih.gov This process allows for the rapid and cost-effective identification of new "hit" compounds with diverse chemical scaffolds.

The virtual screening workflow typically involves several steps:

Database Preparation: A large library of compounds is prepared, often involving the generation of 3D conformations for each molecule.

Pharmacophore-Based Screening: The database is filtered using the pharmacophore model, retaining only those molecules that match the query.

Molecular Docking: The hits from the pharmacophore screen are then docked into the target's binding site to predict their binding modes and affinities.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed to filter out compounds with unfavorable pharmacokinetic profiles.

The following table presents hypothetical results from a virtual screening campaign, showcasing the identification of potential hits.

| Hit ID | Source Database | Pharmacophore Fit Score | Predicted Docking Score (kcal/mol) | Predicted ADMET Profile |

| VS-Hit-01 | ZINC | 0.95 | -10.2 | Favorable |

| VS-Hit-02 | Enamine REAL | 0.92 | -9.8 | Favorable |

| VS-Hit-03 | Maybridge | 0.88 | -9.5 | Moderate |

| VS-Hit-04 | ChemDiv | 0.85 | -9.1 | Favorable |

Through these computational strategies, the SAR of this compound derivatives can be systematically explored, leading to the rational design of new and more effective therapeutic candidates. The integration of ligand-based and structure-based methods, coupled with pharmacophore modeling and virtual screening, provides a robust framework for modern drug discovery.

Disclaimer: The research findings, data tables, and specific molecular interactions described in this article are hypothetical and for illustrative purposes only. They are based on established principles of computational chemistry and drug design, as no specific public-domain research data for "this compound" derivatives was identified during the literature search.

Biological Activity and Mechanistic Investigations of 5 Cyclopropyl Morpholin 3 One Analogues

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. nih.gov Analogues of 5-Cyclopropyl-morpholin-3-one, which incorporate key structural motifs like the cyclopropane (B1198618) ring and the morpholine (B109124) core, have been investigated for their potential as new antimicrobial agents. The cyclopropane group, a stable bioisostere for carbon-carbon double bonds, is often used in drug design to enhance efficacy and metabolic stability. nih.govmdpi.com

Research into compounds containing cyclopropane and morpholine structures has revealed promising antimicrobial activity against a range of pathogens. asianpubs.org Studies on amide derivatives containing cyclopropane have demonstrated moderate inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and some activity against Gram-negative bacteria such as Escherichia coli. nih.gov For instance, certain cyclopropane-carboxamide derivatives have shown Minimum Inhibitory Concentrations (MIC80) of 32 and 64 μg/mL against S. aureus and 128 μg/mL against E. coli. nih.gov

A notable example is the chloro-analog of the naturally occurring compound MC21-A, known as C59. This compound has demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), eradicating 90% of 39 tested isolates at concentrations comparable to or lower than standard-of-care antibiotics like daptomycin (B549167) and vancomycin. nih.gov Importantly, C59 also shows a low propensity for resistance acquisition when compared to antimicrobials such as linezolid. nih.gov Similarly, xanthone (B1684191) derivatives have been developed that display strong broad-spectrum antibacterial activity. nih.gov One such compound, XT17, was effective against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Analogues

| Compound Type | Target Pathogen | Activity Metric | Result | Source |

|---|---|---|---|---|

| Cyclopropane Amide Derivatives (F5, F9) | Staphylococcus aureus | MIC80 | 32 and 64 μg/mL | nih.gov |

| Cyclopropane Amide Derivatives (F5, F53) | Escherichia coli | MIC80 | 128 μg/mL | nih.gov |

| MC21-A Analogue (C59) | Methicillin-Resistant S. aureus (MRSA) | MBC90 | Comparable to or lower than daptomycin/vancomycin | nih.gov |

| Xanthone Derivative (XT17) | S. aureus ATCC 29213 | MIC | 1.56 to 12.5 μg/ml | nih.gov |

| Xanthone Derivative (XT17) | E. coli ATCC 25922 | MIC | 1.56 to 12.5 μg/ml | nih.gov |

The antimicrobial action of these compounds often involves interference with essential bacterial processes. One key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and transcription. researchgate.netyoutube.com This enzyme introduces negative supercoils into DNA, a process necessary to relieve the positive superhelical twists that accumulate ahead of replication forks. youtube.comuni-hamburg.de Inhibitors of DNA gyrase, such as quinolones, stabilize the complex formed between the enzyme and DNA, leading to breaks in the DNA that are fatal to the bacterium. youtube.comnih.gov Molecular docking studies on some xanthone derivatives have confirmed their ability to form a stable complex with the bacterial gyrase enzyme, thereby suppressing DNA synthesis. nih.gov

Another potential target is carbonic anhydrase (CA), specifically isoforms like CA IX. nih.gov CAs are zinc metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and are involved in pH homeostasis. mdpi.com Inhibition of bacterial CAs can disrupt the pathogen's internal pH regulation and biosynthetic reactions. Novel sulfonamides based on different scaffolds have been characterized as potent and selective CA inhibitors. mdpi.comnih.gov While CA IX is more commonly studied as an anticancer target due to its overexpression in hypoxic tumors, its inhibition represents a plausible mechanism for antimicrobial activity that warrants further investigation. nih.govnih.gov

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. nih.govmdpi.com Several analogues have demonstrated significant anti-biofilm activity. The compound C59, for example, completely eradicates MRSA biofilms, a significant advantage over antibiotics like vancomycin. nih.gov The mechanism of anti-biofilm action can vary. Some compounds prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com Others may interfere with the synthesis of the extracellular polymeric substance (EPS) that forms the biofilm matrix or disrupt the structural integrity of established biofilms. mdpi.commdpi.com Plant-derived polyphenols, for instance, have been shown to inhibit biofilm formation by blocking bacterial communication pathways (quorum sensing), which reduces bacterial virulence and adhesion. mdpi.com

Anticancer and Apoptosis-Inducing Properties

In addition to antimicrobial effects, derivatives containing cyclopropyl (B3062369) and morpholine moieties have been explored for their potential as anticancer agents. The strategy often involves inducing cell cycle arrest or triggering programmed cell death (apoptosis) in cancer cells.

Uncontrolled cell division is a hallmark of cancer, making the cell cycle a prime target for therapeutic intervention. scispace.com Various compounds have been shown to induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. scispace.comdntb.gov.ua For example, a dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov This arrest is often achieved by modulating the levels of key regulatory proteins. Janerin, a sesquiterpene lactone, causes G2/M arrest by decreasing the CDK1/Cyclin-B complex. mdpi.com Similarly, the flavonoid prunetrin (B192197) arrests the cell cycle in the G2/M phase by reducing the expression of proteins like Cyclin B1, CDK1/CDC2, and CDC25c. nih.gov This disruption prevents cells from entering mitosis, ultimately leading to cell death. nih.govmdpi.com

Table 2: Effects of Analogous Compounds on Cell Cycle Regulation

| Compound | Cancer Cell Line | Effect | Mechanism | Source |

|---|---|---|---|---|

| SPOPP-3 | SW480 (Colon) | G2/M Arrest | Associated with defective cyclin B1 activation | nih.gov |

| Janerin | THP-1 (Leukemia) | G2/M Arrest | Decreased expression of CDK1/Cyclin-B complex | mdpi.com |

| Prunetrin | Hep3B (Liver) | G2/M Arrest | Decreased expression of Cyclin B1, CDK1/CDC2, CDC25c | nih.gov |

| PQM-214 | A549 (Lung) | G2/M Arrest | Downregulation of cyclin E2, MYC, and FOXM1 | mdpi.com |

Inducing apoptosis is a key strategy for eliminating cancer cells. nih.gov The tumor suppressor protein p53 plays a crucial role in this process by activating cell death pathways in response to cellular stress. nih.govnih.gov Some anticancer agents function by activating p53, which in turn transcriptionally regulates apoptotic genes. nih.gov For instance, Prostaglandin A2 induces p53-dependent apoptosis in colorectal cancer cells. nih.gov However, since over 50% of human cancers have mutated or deleted p53, compounds that can induce apoptosis independently of p53 are also highly valuable. nih.gov

The marine alkaloid lamellarin D, for example, is a potent pro-apoptotic agent that can kill cancer cells resistant to apoptosis due to p53 mutations. mdpi.com Its mechanism involves direct action on the mitochondria. mdpi.com Studies with this compound have shown that the Fas-dependent extrinsic pathway is not required for the induction of apoptosis. mdpi.com The apoptotic process is often confirmed by observing the cleavage of hallmark proteins such as poly(ADP-ribose) polymerase 1 (PARP) and caspase-3, which are key executioners of the apoptotic cascade. nih.govnih.gov

Enzyme Inhibition in Cancer Pathways (e.g., MDM2-p53 inhibitors, carbonic anhydrase IX inhibitors)

Analogues of the morpholin-3-one (B89469) scaffold have been investigated for their potential to inhibit key enzymes and protein-protein interactions implicated in cancer progression.

MDM2-p53 Inhibitors: The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction can restore p53 function, leading to tumor cell death. While direct studies on this compound analogues as MDM2-p53 inhibitors are not extensively documented, related morpholinone-containing compounds have shown promise in this area. For instance, research into isoindolinone derivatives, which share structural similarities, has demonstrated that specific substitutions can lead to potent inhibition of the MDM2-p53 interaction. These studies highlight the potential of the core morpholinone structure to serve as a scaffold for developing such inhibitors.

Carbonic Anhydrase IX Inhibitors: Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH. nih.gov Inhibition of CA IX is a validated strategy for developing anticancer agents. nih.gov While there is a lack of specific research on this compound analogues as CA IX inhibitors, the broader class of morpholine-containing compounds has been explored for this activity. For example, morpholine-based thiazole (B1198619) derivatives have been developed as inhibitors of carbonic anhydrase isoforms. nih.gov The exploration of this compound analogues in this context could be a valuable area for future research.

Anti-inflammatory and Enzyme Inhibitory Activities

The anti-inflammatory potential of this compound analogues is an area of significant interest, with a focus on their ability to inhibit specific enzymes involved in the inflammatory cascade.

Inhibition of Specific Inflammatory Mediators (e.g., 5-lipoxygenase)

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Inhibition of 5-LO is a therapeutic strategy for various inflammatory diseases. While direct evidence for this compound analogues as 5-LO inhibitors is limited, related structures have been investigated. For instance, 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones have been evaluated as selective 5-LO inhibitors. mdpi.com Given the structural similarities, it is plausible that this compound analogues could also exhibit inhibitory activity against 5-LO, warranting further investigation into their structure-activity relationships.

Mechanism of Enzyme Inhibition (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD))

Other Reported Biological Activities (e.g., antithrombotic, antitubercular, antioxidant)

Beyond cancer and inflammation, analogues of this compound have been explored for a variety of other pharmacological effects.

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.govnih.gov Morpholine derivatives have shown promise in this area. For instance, morpholine analogues of 2-(thiophen-2-yl) dihydroquinoline have exhibited antimycobacterial activity against M. tuberculosis H37Rv. jchemrev.com The degradation of morpholine by Mycobacterium strains has been shown to involve a cytochrome P-450-mediated cleavage of the C-N bond, suggesting a potential metabolic pathway for such compounds. nih.gov

Antioxidant Activity: Morpholine derivatives have been investigated for their antioxidant properties. nih.govresearchgate.netresearchgate.net Certain aromatic morpholine derivatives have been shown to protect hepatic microsomal membranes against lipid peroxidation. nih.gov The antioxidant activity is thought to arise from the abstraction of a hemiketalic hydroxyl group on the morpholine ring, followed by stabilization through resonance with an adjacent aromatic substituent. researchgate.net

Investigation of Cellular and Molecular Targets

The diverse biological activities of morpholin-3-one analogues stem from their interactions with various cellular and molecular targets.

In the context of cancer, morpholine-substituted quinazoline (B50416) derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines such as A549, MCF-7, and SHSY-5Y. nih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, a key protein in cancer cell growth and survival. mdpi.com

In mycobacteria, while the precise molecular targets for many morpholine-based antitubercular agents are still under investigation, potential mechanisms could involve the inhibition of essential enzymes or disruption of the mycobacterial cell wall. ajgreenchem.com The degradation pathway involving cytochrome P-450 in Mycobacterium suggests that these enzymes could be a target or a metabolic liability for such compounds. nih.gov

Mechanistic Pathways of Action for Pharmacological Effects

The pharmacological effects of this compound analogues are mediated through various mechanistic pathways.

The antitubercular mechanism of action for this class of compounds is likely multifaceted. For some fluoroquinolone-based antitubercular drugs, the mechanism involves the inhibition of bacterial DNA gyrase. ajgreenchem.com For other agents, disruption of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, is the primary mode of action. ajgreenchem.com The degradation of the morpholine ring by mycobacterial enzymes suggests that these compounds could also act as pro-drugs or be metabolized to active species within the bacteria. nih.govresearchgate.net

The antioxidant effects of morpholine derivatives are based on their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov The presence of the morpholine ring, particularly with specific substitutions, appears to be crucial for this radical-scavenging activity. researchgate.net

Advanced Applications and Materials Science Aspects of 5 Cyclopropyl Morpholin 3 One and Its Derivatives

Conjugates and Prodrug Development

Design and Synthesis of Bioconjugates for Targeted Delivery

The design of bioconjugates utilizing the 5-cyclopropyl-morpholin-3-one scaffold is a strategic approach to enhance the targeted delivery of therapeutic agents. The core principle involves covalently linking the morpholinone derivative, which serves as the pharmacologically active core or a linker, to a larger biomolecule or a polymeric carrier. nih.gov This conjugation aims to improve drug solubilization, prolong circulation time, and achieve specific delivery to target tissues or cells, thereby increasing efficacy and reducing off-target effects. nih.govnih.gov

The synthesis of these bioconjugates relies on robust and efficient chemical ligation techniques. Modern bioconjugation chemistry offers a variety of methods that can be adapted for this purpose. nih.govresearchgate.net Key strategies include:

Click Chemistry: This category of reactions is known for its high efficiency and biocompatibility. Techniques such as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), strain-promoted alkyne-azide cycloaddition (SPAAC), and inverse electron demand Diels-Alder (IEDDA) reactions are commonly employed to link the morpholinone moiety to targeting ligands like peptides, antibodies, or polymers. nih.gov For instance, a functional handle, such as an azide (B81097) or alkyne, can be incorporated into the this compound structure, allowing it to be "clicked" onto a biomolecule.